molecular formula C7H5BrF4N2 B2570817 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine CAS No. 1820706-93-1

5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B2570817
CAS RN: 1820706-93-1
M. Wt: 273.029
InChI Key: IFMPVXHKPSFSNN-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the CAS Number: 1820706-93-1 . It has a molecular weight of 273.03 . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrF4N2/c8-2-1-3(13)6(14)4(5(2)9)7(10,11)12/h1H,13-14H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Fluorinated Biphenyls

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic material like flurbiprofen, showcases the relevance of fluorinated aromatic compounds in medicinal chemistry. The synthesis involves a cross-coupling reaction offering good yields despite challenges associated with the use of palladium and phenylboronic acid, highlighting the importance of developing efficient synthesis methods for fluorinated intermediates in pharmaceuticals (Qiu et al., 2009).

Role in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), structurally related to the target compound through the presence of a benzene core and functionalization, illustrate the utility of fluorinated aromatic compounds in supramolecular chemistry. The self-assembly properties of BTAs have found applications ranging from nanotechnology to polymer processing, underscoring the potential of fluorinated derivatives in the development of advanced materials (Cantekin et al., 2012).

Environmental Impact and Degradation

The study on the biodegradation of fluorinated alkyl substances provides insight into the environmental fate of such compounds. Although not directly related to 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine, it sheds light on the challenges and considerations in managing the environmental impact of fluorinated compounds. This highlights the need for sustainable approaches in the use and disposal of fluorinated chemicals (Frömel & Knepper, 2010).

Fluoroalkylation in Aqueous Media

The review on fluoroalkylation reactions in aqueous media emphasizes the significance of incorporating fluorinated groups into molecules for pharmaceuticals, agrochemicals, and materials science. The environmentally friendly methods for fluoroalkylation highlight the ongoing advancements in green chemistry relevant to the synthesis and application of compounds like this compound (Song et al., 2018).

Safety and Hazards

The compound has several hazard statements including H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and appropriate protective equipment should be used when handling this compound .

properties

IUPAC Name

5-bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF4N2/c8-2-1-3(13)6(14)4(5(2)9)7(10,11)12/h1H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMPVXHKPSFSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(F)(F)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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